molecular formula C38H58O14 B13767648 Odorobioside G monoacetate CAS No. 63869-92-1

Odorobioside G monoacetate

Cat. No.: B13767648
CAS No.: 63869-92-1
M. Wt: 738.9 g/mol
InChI Key: YESKODZZFSGQRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Odorobioside G monoacetate typically involves the extraction of the parent compound, Odorobioside G, from Digitalis species. This is followed by acetylation to produce the monoacetate derivative . The extraction process often employs solvents such as methanol or ethanol, and the acetylation reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Digitalis plants, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, often using advanced chromatographic techniques for separation and purification .

Properties

CAS No.

63869-92-1

Molecular Formula

C38H58O14

Molecular Weight

738.9 g/mol

IUPAC Name

[3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-14-yl] acetate

InChI

InChI=1S/C38H58O14/c1-18-32(51-34-30(44)29(43)28(42)26(16-39)50-34)33(46-5)31(45)35(48-18)49-22-8-11-36(3)21(15-22)6-7-25-24(36)9-12-37(4)23(20-14-27(41)47-17-20)10-13-38(25,37)52-19(2)40/h14,18,21-26,28-35,39,42-45H,6-13,15-17H2,1-5H3

InChI Key

YESKODZZFSGQRN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)OC(=O)C)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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